N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide

Description

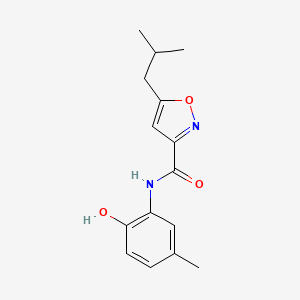

N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide is a synthetic 1,2-oxazole derivative characterized by a carboxamide group substituted with a phenolic ring (2-hydroxy-5-methylphenyl) and a branched alkyl chain (2-methylpropyl) at the oxazole ring’s 5-position.

Properties

IUPAC Name |

N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-9(2)6-11-8-13(17-20-11)15(19)16-12-7-10(3)4-5-14(12)18/h4-5,7-9,18H,6H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFBJVMMJIFIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)NC(=O)C2=NOC(=C2)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

-

Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is carried out under reflux conditions.

-

Attachment of the Phenolic Group: : The phenolic group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the oxazole intermediate with a phenol derivative, typically in the presence of a strong base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

-

Introduction of the Carboxamide Group: : The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the oxazole-phenol intermediate with an appropriate amine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. Solvent recovery and recycling are also integral parts of the industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The phenolic group in N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

-

Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the phenolic hydroxyl group. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, BH3, NaBH4

Substitution: Alkyl halides, acyl chlorides, bases (NaOH, K2CO3)

Major Products

Oxidation: Quinones, hydroxyquinones

Reduction: Amines

Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

-

Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

-

Biology: : Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound in drug discovery and development.

-

Medicine: : Explored for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

-

Industry: : Utilized in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The carboxamide group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in 1,2-Oxazole Carboxamide Family

The following table compares key structural and physicochemical properties of the target compound with related derivatives:

Key Observations :

- 5-Substituent Effects: The 2-methylpropyl group at the oxazole’s 5-position (common in the target compound and the chlorophenylmethyl derivative) is a nonpolar bulky substituent. Such groups enhance binding affinity in enzyme-active sites, as demonstrated in xanthine oxidase inhibitors .

- This may influence solubility and target selectivity.

Functional Comparisons with Non-Oxazole Carboxamides

Renin Inhibitors

The hydrochloride salt of 1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-ylcarbonyl)piperidine-3-yl]-1H-benzoimidazole-2-carboxamide () shares the N-(2-methylpropyl) carboxamide motif but employs a benzoimidazole core. Its crystallographic data (powder XRD peaks at d = 7.62 ± 0.2 Å) highlight structural rigidity, a feature absent in the more flexible 1,2-oxazole derivatives .

Controlled Substances

Compounds like AB-FUBINACA and AB-PINACA () are indazole carboxamides with N-(2-methylpropyl) groups. While structurally distinct from oxazoles, their regulation underscores the pharmacological relevance of carboxamide scaffolds. The target compound lacks reported legal restrictions but shares functional group similarities .

Research Findings and Implications

Structure-Activity Relationships (SAR)

- 5-Substituent Bulkiness : Bulky 5-substituents (e.g., 2-methylpropyl, tetrahydronaphthyl) correlate with improved enzyme inhibition, as seen in xanthine oxidase studies. The target compound’s 2-methylpropyl group likely optimizes hydrophobic interactions in enzyme pockets .

- Amide Group Modifications: The phenolic substituent in the target compound may confer unique pharmacokinetic properties, such as enhanced solubility via hydrogen bonding compared to chlorophenyl or purine derivatives .

Crystallographic and Computational Insights

Though direct data for the target compound are lacking, software like SHELX and ORTEP-3 (–2) are standard tools for resolving similar structures. For example, the benzoimidazole derivative in was characterized using powder XRD, a method applicable to the target compound’s analysis .

Biological Activity

N-(2-hydroxy-5-methylphenyl)-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide, commonly referred to as compound 1, is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of compound 1, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Compound 1 exhibits various biological activities primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : Compound 1 has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and reduced proliferation in certain cancer cell lines.

- Antioxidant Properties : The presence of the hydroxyl group in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Modulation of Signaling Pathways : Compound 1 interacts with several signaling pathways, including those related to apoptosis and cell survival, which may contribute to its anticancer effects.

Anticancer Activity

Several studies have evaluated the anticancer potential of compound 1 against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis | |

| A549 (Lung Cancer) | 10 | Inhibition of cell proliferation | |

| HeLa (Cervical Cancer) | 12 | Modulation of p53 signaling pathway |

Antioxidant Activity

The antioxidant capacity of compound 1 was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that compound 1 exhibited significant antioxidant activity:

| Assay Type | EC50 (µM) | Reference |

|---|---|---|

| DPPH Scavenging | 25 | |

| ABTS Scavenging | 20 |

Case Study 1: Breast Cancer Treatment

A clinical study investigated the effects of compound 1 on MCF-7 breast cancer cells. The results demonstrated that treatment with compound 1 led to a dose-dependent increase in apoptotic cells as measured by flow cytometry. The study concluded that compound 1 could be a potential candidate for breast cancer therapy due to its ability to induce apoptosis through the mitochondrial pathway .

Case Study 2: Lung Cancer Inhibition

In another study involving A549 lung cancer cells, researchers found that compound 1 significantly inhibited cell growth and induced G0/G1 phase arrest. This effect was associated with downregulation of cyclin D1 and upregulation of p21, suggesting that compound 1 may interfere with cell cycle progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.